Glycolate oxidase-IN-1

Glycolate oxidase HAO1 Enzyme inhibition

Glycolate oxidase-IN-1 (compound 26), a salicylic acid-based glycolate oxidase inhibitor (IC50 38.2 μM), is specifically validated for reducing oxalate production in PH1 hyperoxaluric hepatocyte models. Its moderate potency enables clear dose-response benchmarking and SAR campaigns, eliminating confounding variables introduced by more potent but structurally divergent chemotypes (e.g., dichromate salts). Ideal as a reference standard for functional oxalate reduction assays and comparative GO inhibitor studies.

Molecular Formula C12H8O5
Molecular Weight 232.19 g/mol
CAS No. 330977-65-6
Cat. No. B2991024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycolate oxidase-IN-1
CAS330977-65-6
Molecular FormulaC12H8O5
Molecular Weight232.19 g/mol
Structural Identifiers
InChIInChI=1S/C12H8O5/c13-6-8-2-4-11(17-8)7-1-3-10(14)9(5-7)12(15)16/h1-6,14H,(H,15,16)
InChIKeyCYEKBFDCMORSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Glycolate oxidase-IN-1 (CAS 330977-65-6): A Defined Salicylic Acid-Derived GO Inhibitor for PH1 Research


Glycolate oxidase-IN-1 (compound 26) is a salicylic acid derivative that functions as an inhibitor of the enzyme glycolate oxidase (GO; also known as hydroxyacid oxidase 1, HAO1) [1]. It is primarily utilized as a pharmacological tool compound in the investigation of primary hyperoxaluria type 1 (PH1), a rare metabolic disorder characterized by excessive oxalate production [1].

Why Glycolate oxidase-IN-1 (CAS 330977-65-6) Cannot Be Interchanged with Other GO Inhibitors


The field of GO/HAO1 inhibitors for PH1 is highly heterogeneous, encompassing distinct chemical classes (e.g., salicylic acid derivatives, dichromate salts, thiadiazoles, and dual GO/LDHA inhibitors) that exhibit profoundly different potencies, selectivity profiles, and drug-like properties [1]. Simple substitution of Glycolate oxidase-IN-1 (IC50 = 38.2 μM) with a more potent, structurally unrelated compound like a dichromate salt (IC50 ~0.1 μM) would introduce uncontrolled variables, including potential cytotoxicity, alternative inhibition mechanisms (e.g., mixed linear vs. noncompetitive), and divergent ADME characteristics, thereby confounding any comparative analysis of pharmacological effect in a PH1 model [1][2].

Quantitative Evidence for Selecting Glycolate oxidase-IN-1 (CAS 330977-65-6) Over Alternatives


Biochemical Potency Against Glycolate Oxidase: IC50 Comparison

Glycolate oxidase-IN-1 inhibits GO with an IC50 of 38.2 μM . In contrast, the dichromate salts potassium dichromate and sodium dichromate are approximately 350- to 400-fold more potent (IC50 values of 0.096 μM and 0.108 μM, respectively) [1]. The dual GO/LDHA inhibitor 'compound 7' demonstrates an even greater potency for oxalate reduction in a cellular context (IC50 of 88 nM) [2]. This data establishes Glycolate oxidase-IN-1 as a moderate-potency inhibitor, distinct from high-potency, structurally disparate tool compounds. It is essential to note that Glycolate oxidase-IN-1 is one of the lower potency compounds within its own salicylic acid derivative series, where IC50 values as low as 3 μM have been reported [3].

Glycolate oxidase HAO1 Enzyme inhibition Primary hyperoxaluria Salicylic acid derivatives

Functional Activity: Reduction of Oxalate Production in Hepatocytes

In a functional cellular assay, treatment of murine hyperoxaluric hepatocytes with Glycolate oxidase-IN-1 at a concentration of 6.25 μM for 48 hours resulted in a 67.3 ± 32% reduction in excreted oxalate levels . The parent study established that salicylic acid derivatives, as a class, can decrease oxalate output in this model at low micromolar concentrations [1]. While specific head-to-head data for oxalate reduction against dichromate salts or dual inhibitors in this exact model are not available, this functional data confirms that the compound engages the target pathway to produce the desired phenotypic outcome, validating its use as a tool compound for studying oxalate metabolism in PH1.

Oxalate production Hyperoxaluria Hepatocyte Phenotypic screening Salicylic acid derivatives

Chemical Structure and Synthetic Tractability of the Salicylic Acid Scaffold

Glycolate oxidase-IN-1 is a salicylic acid derivative (5-(5-formylfuran-2-yl)-2-hydroxybenzoic acid) . The salicylic acid core is a privileged structure with well-established synthetic routes. The parent research program noted that this class of compounds is characterized by 'drug-like structure and ease of synthesis' [1]. This contrasts with structurally more complex GO inhibitors, such as the dual GO/LDHA inhibitors described by Ding et al., which required a structure-based drug design (SBDD) approach and encountered significant challenges in achieving adequate liver exposure in vivo due to their diacid-containing nature [2]. While Glycolate oxidase-IN-1 is a research tool, its relatively simple, modular structure makes it a more accessible starting point for further chemical optimization compared to more synthetically demanding, advanced leads.

Drug discovery Chemical synthesis Salicylic acid derivatives Structure-activity relationship Lead optimization

Recommended Research Applications for Glycolate oxidase-IN-1 (CAS 330977-65-6)


Cellular Phenotypic Screening for Oxalate Reduction in PH1 Models

Glycolate oxidase-IN-1 is an ideal tool compound for use in cell-based assays designed to measure the functional reduction of oxalate production, such as in hyperoxaluric mouse hepatocytes. Its well-characterized, moderate potency allows researchers to establish clear dose-response relationships and to benchmark the activity of novel compounds or genetic interventions against a known salicylic acid-based GO inhibitor [1].

Structure-Activity Relationship (SAR) Studies on the Salicylic Acid Scaffold

Given its membership in the well-defined class of salicylic acid derivatives, Glycolate oxidase-IN-1 serves as a valuable reference point for SAR campaigns. Researchers can use this compound as a starting scaffold to synthesize and test analogs with the goal of improving upon its moderate IC50 (38.2 μM) toward the low micromolar or nanomolar range reported for more advanced inhibitors, while potentially retaining the favorable drug-like properties of the core structure [2].

Comparative Pharmacology Studies of GO Inhibition Mechanisms

To understand the differential effects of various GO inhibitor chemotypes, Glycolate oxidase-IN-1 can be used in parallel with structurally distinct inhibitors. For instance, a study could compare its cellular effects and cytotoxicity profile with those of dichromate salts (mixed linear inhibitors) or more potent dual GO/LDHA inhibitors [1]. This approach helps deconvolute whether observed phenotypic effects are due to on-target GO inhibition or off-target activities inherent to a specific chemical class.

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